(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative characterized by a Z-configuration imino group at position 2 and a 6-isopropyl substituent on the benzothiazole core. The ethyl acetate moiety at position 3 enhances solubility, while the 4-methylbenzoyl group contributes to steric and electronic properties.
Properties
IUPAC Name |
ethyl 2-[2-(4-methylbenzoyl)imino-6-propan-2-yl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-5-27-20(25)13-24-18-11-10-17(14(2)3)12-19(18)28-22(24)23-21(26)16-8-6-15(4)7-9-16/h6-12,14H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFWQLFYJZMPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative, such as 4-methylbenzoyl chloride, under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Imino Group: The imino group is typically formed by the reaction of the benzo[d]thiazole derivative with an appropriate amine or imine precursor.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Hydroxy or keto derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of benzo[d]thiazole are explored for their potential therapeutic effects. This compound, in particular, may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these activities.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole core can intercalate with DNA or inhibit enzyme activity, while the functional groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the benzothiazole core and the imino group. A comparative analysis is provided below:
Physicochemical and Spectral Properties
- Target Compound: The 4-methylbenzoyl group (electron-donating) may stabilize the imino bond via resonance, whereas the 6-isopropyl group increases hydrophobicity.
- Nitro Derivative: The nitro group’s electron-withdrawing nature could lower the pKa of the imino proton, increasing acidity and reactivity in nucleophilic environments .
Biological Activity
(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by data from various studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Benzothiazole moiety : Known for its diverse biological activities.
- Isopropyl group : Contributes to lipophilicity and potential receptor interactions.
- Amino and carbonyl functionalities : These groups are essential for biological activity and interaction with biological targets.
Anti-Cancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cell Proliferation Inhibition : Research has shown that derivatives of benzothiazole can inhibit the proliferation of solid tumor cell lines. For instance, a study demonstrated that certain benzothiazole derivatives exhibited IC50 values in the micromolar range against human cancer cells, indicating potent anti-cancer properties .
- Mechanism of Action : The anti-cancer mechanism is believed to involve the induction of apoptosis and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor progression .
Anti-Inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases.
Research Findings
- Cytokine Modulation : Studies have shown that benzothiazole derivatives can significantly reduce the levels of inflammatory cytokines in vitro. For example, compounds similar to this compound were found to decrease TNF-α production in activated macrophages .
- In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce inflammation markers, suggesting potential therapeutic applications for conditions like arthritis .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Findings
- Bacterial Inhibition : Some studies reported limited antimicrobial activity against specific bacterial strains, with certain derivatives showing significant inhibition zones in agar diffusion assays .
- Mechanistic Insights : The mechanism behind the antimicrobial activity is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
